molecular formula C29H27ClF3N5O5S B11067241 (2Z)-2-[(4-chlorophenyl)imino]-3-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide

(2Z)-2-[(4-chlorophenyl)imino]-3-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide

Cat. No.: B11067241
M. Wt: 650.1 g/mol
InChI Key: GIVPMLOINZVDMO-UHFFFAOYSA-N
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Description

The compound “(2Z)-2-[(4-CHLOROPHENYL)IMINO]-3-(2-{[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINO}ETHYL)-4-OXO-N-(4-PROPOXYPHENYL)-13-THIAZINANE-6-CARBOXAMIDE” is a synthetic organic molecule with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a complex structure with multiple functional groups, including imino, nitro, trifluoromethyl, and thiazinane moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the thiazinane ring, introduction of the imino group, and attachment of the nitro and trifluoromethyl-substituted phenyl groups. Typical synthetic routes may involve:

    Formation of the Thiazinane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups: The imino group can be introduced via condensation reactions, while the nitro and trifluoromethyl groups can be added through nitration and trifluoromethylation reactions, respectively.

    Final Assembly: The final compound is assembled through coupling reactions, often using reagents such as coupling agents and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino-substituted derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, the compound may be investigated for its potential biological activity, such as antimicrobial, anticancer, or enzyme inhibition properties.

Medicine

In medicinal chemistry, the compound could be explored for its potential as a drug candidate, particularly if it exhibits desirable pharmacological properties.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(4-BROMOPHENYL)IMINO]-3-(2-{[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINO}ETHYL)-4-OXO-N-(4-PROPOXYPHENYL)-13-THIAZINANE-6-CARBOXAMIDE
  • (2Z)-2-[(4-METHOXYPHENYL)IMINO]-3-(2-{[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINO}ETHYL)-4-OXO-N-(4-PROPOXYPHENYL)-13-THIAZINANE-6-CARBOXAMIDE

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C29H27ClF3N5O5S

Molecular Weight

650.1 g/mol

IUPAC Name

2-(4-chlorophenyl)imino-3-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C29H27ClF3N5O5S/c1-2-15-43-22-10-8-20(9-11-22)35-27(40)25-17-26(39)37(28(44-25)36-21-6-4-19(30)5-7-21)14-13-34-23-12-3-18(29(31,32)33)16-24(23)38(41)42/h3-12,16,25,34H,2,13-15,17H2,1H3,(H,35,40)

InChI Key

GIVPMLOINZVDMO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)Cl)S2)CCNC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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